REACTION_CXSMILES
|
IC.[CH2:3]([C:10]1[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:11]=1[OH:17])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:18]([O-])([O-])=O.[K+].[K+].N>CC(C)=O.C(Cl)Cl.O>[CH2:3]([C:10]1[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:11]=1[O:17][CH3:18])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
9.48 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)O
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Name
|
|
Quantity
|
10.5 g
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the resulting mixture was refluxed for 24 h
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Duration
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24 h
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Type
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EXTRACTION
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Details
|
the aq. layer was extracted with Et2O
|
Type
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WASH
|
Details
|
fractions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.8 mmol | |
AMOUNT: MASS | 4.11 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |